REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.[N:12]1[CH:17]=CC=C[CH:13]=1.CNC>>[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([N:12]([CH3:17])[CH3:13])=[O:8])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15.9 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 23° C. for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C(=O)N(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |